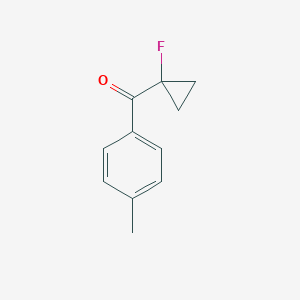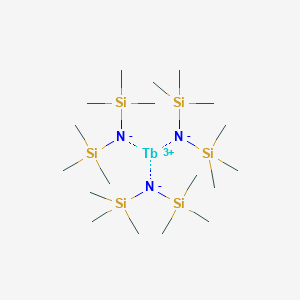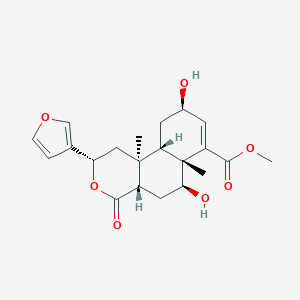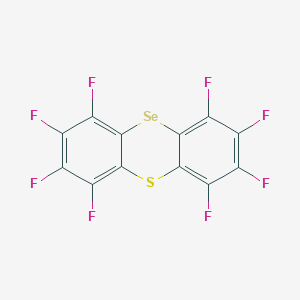
Phenothiaselenin, octafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiaselenin, octafluoro- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a member of the phenothiazine family and contains a selenium atom in place of the usual nitrogen atom. This substitution gives it distinct biochemical and physiological effects that make it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of Phenothiaselenin, octafluoro- is not fully understood, but it is believed to involve the modulation of various cellular pathways. It has been shown to interact with proteins and enzymes involved in oxidative stress and inflammation, leading to the suppression of these processes. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Effets Biochimiques Et Physiologiques
Phenothiaselenin, octafluoro- has been shown to have several biochemical and physiological effects that make it a promising candidate for various research applications. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Phenothiaselenin, octafluoro- has several advantages and limitations for lab experiments. Its unique properties make it a promising candidate for various research applications, but its complex synthesis method and limited availability may limit its use in certain studies. Additionally, its potential toxicity and lack of long-term safety data may pose a risk to researchers working with this compound.
Orientations Futures
There are several future directions for research involving Phenothiaselenin, octafluoro-. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the further investigation of its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as its long-term safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of Phenothiaselenin, octafluoro- is a complex process that involves several steps. The most commonly used method involves the reaction of octafluorotoluene with a selenium source, such as selenium dioxide or sodium selenite, in the presence of a catalyst. The reaction is carried out under high pressure and temperature to yield the desired product.
Applications De Recherche Scientifique
Phenothiaselenin, octafluoro- has been studied extensively for its potential applications in various fields of science. One of its most promising applications is in the field of medicinal chemistry, where it has been shown to exhibit potent antioxidant and anti-inflammatory properties. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
Numéro CAS |
19638-34-7 |
|---|---|
Nom du produit |
Phenothiaselenin, octafluoro- |
Formule moléculaire |
C12F8SSe |
Poids moléculaire |
407.2 g/mol |
Nom IUPAC |
1,2,3,4,6,7,8,9-octafluorobenzo[b][1,4]benzothiaselenine |
InChI |
InChI=1S/C12F8SSe/c13-1-3(15)7(19)11-9(5(1)17)21-10-6(18)2(14)4(16)8(20)12(10)22-11 |
Clé InChI |
XYKMDOPSGZWVHN-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C2C(=C1F)SC3=C(C(=C(C(=C3[Se]2)F)F)F)F)F)F)F |
SMILES canonique |
C1(=C(C(=C2C(=C1F)SC3=C(C(=C(C(=C3[Se]2)F)F)F)F)F)F)F |
Synonymes |
Octafluorophenothiaselenin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



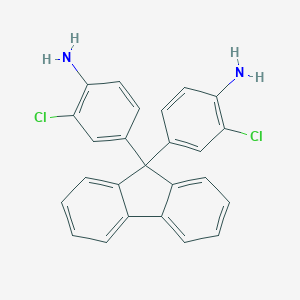
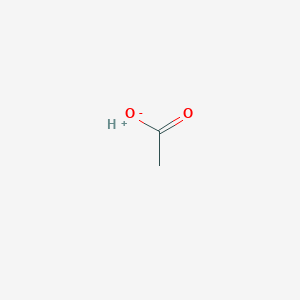
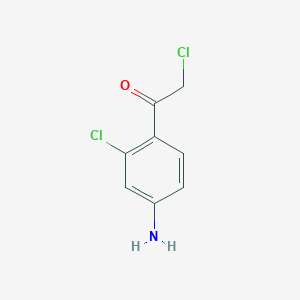
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)

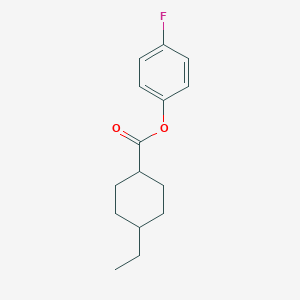
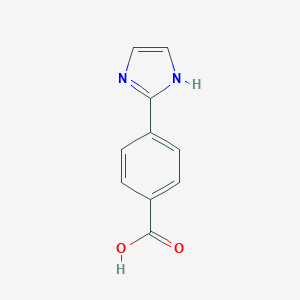
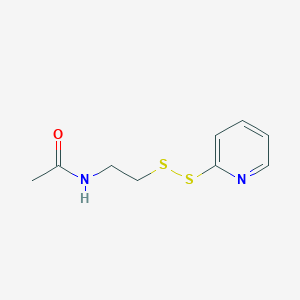
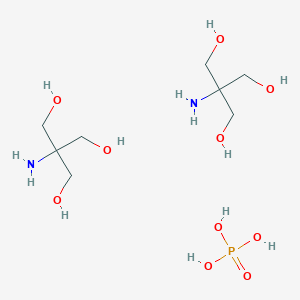
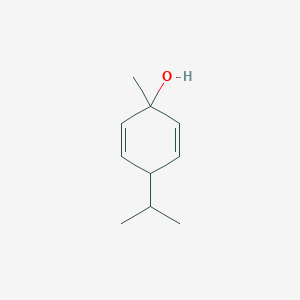
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)
